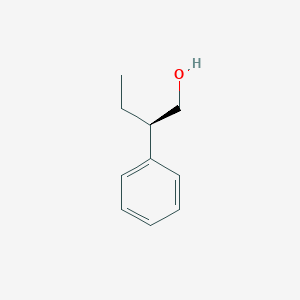
(R)-2-Phenylbutan-1-ol
Beschreibung
(R)-2-Phenylbutan-1-ol is a chiral secondary alcohol characterized by a phenyl group attached to the second carbon of a four-carbon chain and a hydroxyl group at the terminal position. Its stereochemistry (R-configuration) significantly influences its physical, chemical, and biological properties. This compound is primarily synthesized via asymmetric catalysis or enzymatic resolution, achieving high enantiomeric excess (ee) in optimized conditions . Applications span pharmaceuticals (as intermediates for chiral drugs), fragrances, and specialty chemicals due to its stereoselective interactions.
Eigenschaften
CAS-Nummer |
16460-75-6 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(2R)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
DNHNBMQCHKKDNI-VIFPVBQESA-N |
SMILES |
CCC(CO)C1=CC=CC=C1 |
Isomerische SMILES |
CC[C@@H](CO)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(R)-2-Phenylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-phenylbutan-1-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-2-Phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2-phenylbutan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2R)-2-phenylbutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2R)-2-phenylbutyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone, PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: (2R)-2-phenylbutan-1-one.
Reduction: (2R)-2-phenylbutane.
Substitution: (2R)-2-phenylbutyl chloride.
Wissenschaftliche Forschungsanwendungen
(R)-2-Phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: this compound is used in the production of fragrances and flavors, leveraging its pleasant aroma.
Wirkmechanismus
The mechanism by which (R)-2-Phenylbutan-1-ol exerts its effects depends on the specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, leading to stereospecific transformations. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Key Research Findings
- Stereochemical Impact : The (R)-enantiomer of 2-phenylbutan-1-ol exhibits higher catalytic efficiency in asymmetric hydrogenation compared to its (S)-counterpart .
- Regulatory Constraints : 4-Phenyl-3-buten-2-ol’s use is restricted in cosmetics due to safety concerns, unlike this compound, which faces fewer regulatory hurdles .
- Synthetic Flexibility: Amino derivatives like (S)-2-Amino-4-phenylbutan-1-ol demonstrate versatility in drug discovery but require stringent purification to avoid racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


